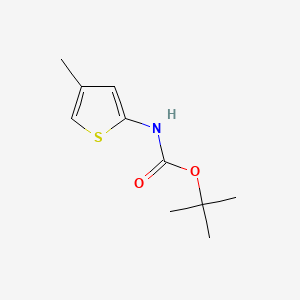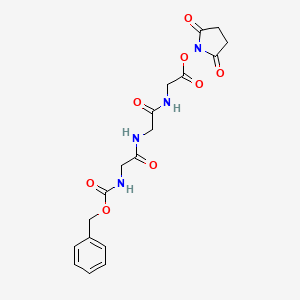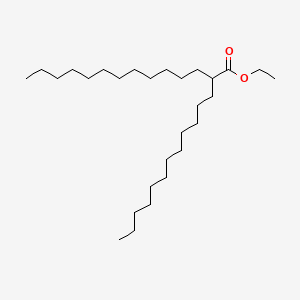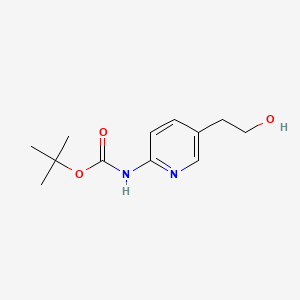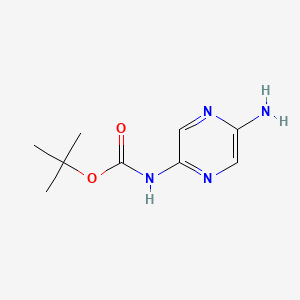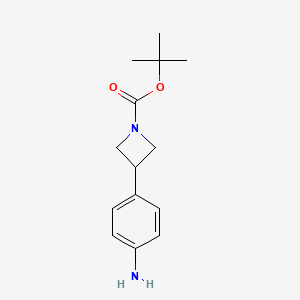
Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2 . It is an impurity of niraparib, a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor effective in BRCA-1 and -2 mutant tumors .
Molecular Structure Analysis
The molecular structure of this compound consists of a tert-butyl group attached to a carboxylate group, which is connected to an azetidine ring. The azetidine ring is further substituted with a 4-aminophenyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 248.32 . Further physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Sajjadi and Lubell (2008) explored the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, designed as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Ji, Wojtas, and Lopchuk (2018) reported on the gram-scale synthesis of protected 3-haloazetidines, which are valuable building blocks in medicinal chemistry and were used to prepare various azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).
Meyers et al. (2009) described the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, an intermediate for novel compounds complementing piperidine ring systems (Meyers et al., 2009).
Tayama, Nishio, and Kobayashi (2018) investigated the base-promoted diastereoselective α-alkylation of borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester complexes, enabling the production of optically active α-substituted azetidine-2-carboxylic acid esters (Tayama, Nishio, & Kobayashi, 2018).
Doraswamy and Ramana (2013) synthesized substituted phenyl azetidines as potential antimicrobial agents, demonstrating the pharmaceutical applications of these compounds (Doraswamy & Ramana, 2013).
Yadav and Sriramurthy (2005) explored the use of 2-tert-butyldiphenylsilylmethyl-substituted aziridine and azetidine in cycloaddition reactions, indicating their use in complex organic syntheses (Yadav & Sriramurthy, 2005).
Schutkowski, Mrestani-Klaus, and Neubert (2009) prepared tert-butyloxycarbonyl amino acid 4-nitroanilides, including N-alkylated amino acids and azetidine-2-carboxylic acid, for peptide research (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Wirkmechanismus
Mode of Action
The mode of action of Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is currently unknown due to the lack of specific information available
Pharmacokinetics
The compound’s molecular weight (24832 g/mol ) suggests that it may have favorable absorption and distribution characteristics.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-11(9-16)10-4-6-12(15)7-5-10/h4-7,11H,8-9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLKFXTWLPMSFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719121 | |
| Record name | tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916421-36-8 | |
| Record name | tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

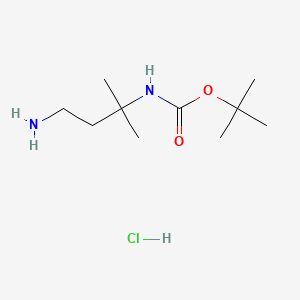
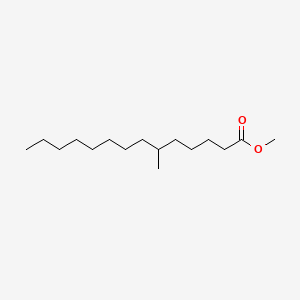
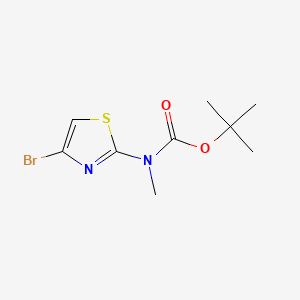
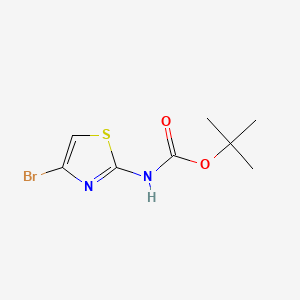
![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592144.png)

